molecular formula C11H14N4O3 B1676621 MK 436 CAS No. 33450-08-7

MK 436

Cat. No.: B1676621
CAS No.: 33450-08-7
M. Wt: 250.25 g/mol
InChI Key: SPUUHYKZDFCYGW-UHFFFAOYSA-N
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Description

MK 436 is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzisoxazole core fused with a hexahydro ring and a nitroimidazole moiety, making it a subject of interest in both synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK 436 typically involves multi-step organic reactions. The process begins with the preparation of the benzisoxazole core, followed by the introduction of the hexahydro ring and the nitroimidazole group. Common reagents used in these reactions include nitrating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

MK 436 undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzisoxazole core.

Scientific Research Applications

MK 436 has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MK 436 involves its interaction with specific molecular targets. The nitroimidazole moiety is known to undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole with antimicrobial properties.

    Tinidazole: Another nitroimidazole used for its antiprotozoal activity.

    Benzisoxazole derivatives: Compounds with similar core structures but different substituents.

Uniqueness

MK 436 is unique due to its combination of a benzisoxazole core and a nitroimidazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

33450-08-7

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

IUPAC Name

3-(1-methyl-5-nitroimidazol-2-yl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole

InChI

InChI=1S/C11H14N4O3/c1-14-9(15(16)17)6-12-11(14)10-7-4-2-3-5-8(7)18-13-10/h6-8H,2-5H2,1H3

InChI Key

SPUUHYKZDFCYGW-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1C2=NOC3C2CCCC3)[N+](=O)[O-]

Canonical SMILES

CN1C(=CN=C1C2=NOC3C2CCCC3)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro- 1H-imidazol-2-yl)-1,2-benzisoxazole
MK 0436
MK 436
MK-0436
MK-436

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the same procedure as in Example 30, the hydroxamoylchloride prepared as in Example 7 is reacted with cyclohexene. The product, 2-(3a,4,5,6,7,7a-hexahydro-1,2-benz-isoxazol-3-yl)-5-nitroimidazole has a melting point of 119°-121° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(3a,4,5,6,7,7a-hexahydro-1,2-benz-isoxazol-3-yl)-5-nitroimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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